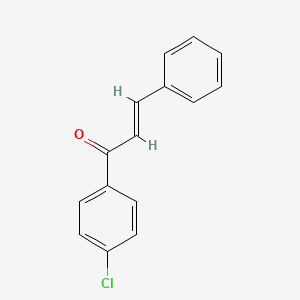

4'-Chlorochalcone

Descripción general

Descripción

4’-Chlorochalcone is an organic compound with the chemical formula C15H11ClO . It is a derivative of chalcone, characterized by the presence of a chlorine atom at the para position of the phenyl ring. This compound appears as colorless crystals or a white crystalline powder and has a melting point of approximately 113-115°C . It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water .

Métodos De Preparación

4’-Chlorochalcone can be synthesized through an Aldol condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. One common method is the reaction of 4-chlorobenzaldehyde with acetophenone in an alkaline medium . The reaction proceeds as follows:

Step 1: Formation of the enolate ion from acetophenone.

Step 2: Nucleophilic attack of the enolate ion on the carbonyl carbon of 4-chlorobenzaldehyde.

Step 3: Dehydration to form the α,β-unsaturated ketone, 4’-Chlorochalcone.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation

This is the most widely used method for synthesizing 4'-Chlorochalcone. The reaction involves base-catalyzed condensation between 4-chlorobenzaldehyde and acetophenone derivatives:

Key Conditions:

-

Solvent-Free Method: Achieves 70–80% yield with 20–30 minutes of grinding in a mortar using solid NaOH .

-

Microwave-Assisted Method: Reduces reaction time to 5–10 minutes and improves yields (>85%) .

Suzuki-Miyaura Coupling

An alternative route involves palladium-catalyzed cross-coupling between benzoyl chloride and styrylboronic acid:

This method is advantageous for introducing functional groups but requires anhydrous conditions .

Sonogashira Isomerization

In this method, this compound is synthesized via coupling of electron-deficient phenyl halides with propargyl alcohol using PdCl₂(PPh₃)₂ as a catalyst. Microwave irradiation enhances reaction efficiency .

Conjugate Addition

This compound undergoes conjugate addition with nucleophiles like pyrrole in the presence of AlKIT-5 (a mesoporous aluminosilicate catalyst):

This reaction is critical for synthesizing bioactive heterocycles .

Metal Chelation

The compound forms stable complexes with transition metals, particularly Cu²⁺ and Fe³⁺, due to its α,β-unsaturated ketone structure. These complexes are studied for environmental metal detection and removal.

Table 2: Metal Binding Affinities

| Metal Ion | Binding Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 5.2 ± 0.3 | Environmental remediation |

| Fe³⁺ | 4.8 ± 0.2 | Biochemical assays |

Stereochemical and Isomerization Studies

This compound exists predominantly in the trans (E) configuration due to thermodynamic stability. Experimental and computational studies reveal:

-

ΔG Values: Trans isomers exhibit more negative Gibbs free energy changes (−12.3 kcal/mol) compared to cis isomers (−8.1 kcal/mol) .

-

Crystal Structure: Monoclinic system (space group P2₁/c) with a dihedral angle of 8.7° between aromatic rings, favoring planar geometry.

Photophysical Reactions

This compound derivatives exhibit nonlinear optical (NLO) properties. For example, 2,4,5-trimethoxy-4'-chlorochalcone shows:

-

First Hyperpolarizability (β): 136 × urea, making it suitable for optoelectronic devices .

-

Photoluminescence: Intense emission at 540 nm (green region), applicable in OLEDs .

Stability and Degradation

Thermogravimetric analysis indicates stability up to 149°C. Degradation pathways include:

-

Oxidative Cleavage: Forms benzoic acid derivatives under strong oxidizing conditions.

-

Photodegradation: UV exposure leads to cis-trans isomerization and eventual bond cleavage .

Table 3: Reactivity vs. Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| This compound | High electrophilicity at β-carbon | Chloro substituent |

| Chalcone | Lower metal chelation capacity | No halogen substitution |

| 4-Methylchalcone | Reduced conjugation | Methyl group steric effects |

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Neuroprotective Effects

Research indicates that 4'-Chlorochalcone may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It is suggested to reduce the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology. Further studies are warranted to explore its efficacy and safety in clinical settings.

2. Antibacterial Properties

this compound has been evaluated for its antibacterial activities. It demonstrated significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent . Its structural analogs have shown varying degrees of activity against pathogens such as Escherichia coli and Staphylococcus aureus.

3. Antioxidant Activity

The compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

4. Anticancer Potential

Studies have highlighted the anticancer potential of this compound and its derivatives. For instance, aminochalcones derived from it have shown potent anticancer activity against various cancer cell lines including colon cancer (HT-29) and breast cancer cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Environmental Applications

1. Metal Chelation Studies

this compound's ability to form complexes with metal ions such as copper and iron makes it valuable in environmental chemistry. It can aid in developing methods for detecting and removing heavy metals from environmental samples . This application is crucial for bioremediation efforts.

Synthetic Utility

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Claisen-Schmidt Condensation: Reacting 4-Chlorobenzaldehyde with acetophenone in the presence of a base (e.g., NaOH) yields this compound as follows:

This method allows for high yields and purity of the final product, making it suitable for both laboratory studies and industrial applications .

Mecanismo De Acción

The mechanism of action of 4’-Chlorochalcone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In anti-inflammatory applications, 4’-Chlorochalcone inhibits the production of pro-inflammatory cytokines and enzymes .

Comparación Con Compuestos Similares

4’-Chlorochalcone can be compared with other chalcone derivatives, such as:

4’-Methoxychalcone: Similar in structure but with a methoxy group instead of a chlorine atom. It exhibits different reactivity and biological properties.

4’-Hydroxychalcone: Contains a hydroxyl group, leading to different solubility and reactivity.

4’-Methylchalcone: Has a methyl group, affecting its physical and chemical properties.

The uniqueness of 4’-Chlorochalcone lies in the presence of the chlorine atom, which enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .

Actividad Biológica

4'-Chlorochalcone, a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound, summarizing key findings from various studies while presenting data in tables for clarity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing promising results:

The compound's mechanism of action involves inducing apoptosis in cancer cells, particularly in those expressing the p53 protein. This suggests that this compound may be a viable candidate for further development as an anticancer agent.

2. Neuroprotective Properties

This compound has been studied for its neuroprotective effects, especially concerning neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may reduce the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology:

- Neuroprotective Mechanism : The compound appears to inhibit the formation of these plaques, potentially slowing the progression of neurodegenerative conditions .

- Ongoing Research : While preliminary studies are promising, further clinical research is required to establish its efficacy and safety in human subjects .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.25 - 0.5 mg/mL | |

| Staphylococcus aureus | 0.5 mg/mL |

These findings suggest that this compound could be explored as a potential antimicrobial agent.

4. Antioxidant Activity

In addition to its other properties, this compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems:

- Mechanism : Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage associated with various diseases .

Case Study: Neuroprotective Effects in Alzheimer's Disease

A study investigated the effects of this compound on a mouse model of Alzheimer's disease. The compound was administered over a period of four weeks:

- Results : Mice treated with this compound showed a significant reduction in beta-amyloid plaque accumulation compared to the control group.

- : These findings support the hypothesis that this compound may offer neuroprotective benefits in Alzheimer’s pathology.

Case Study: Anticancer Efficacy

Another study focused on the anticancer efficacy of this compound against various cancer cell lines:

- Methodology : Different concentrations of the compound were applied to HT-29 and MCF-7 cell lines.

- Findings : The compound exhibited a dose-dependent inhibition of cell proliferation, with significant cytotoxic effects noted at lower concentrations.

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINIOLNGCQCSM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313946 | |

| Record name | trans-4′-Chlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-22-9, 956-02-5 | |

| Record name | trans-4′-Chlorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4′-Chlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.